molecular formula C6H6BrN3O B13679893 5-Bromo-6-methylpyrazine-2-carboxamide

5-Bromo-6-methylpyrazine-2-carboxamide

Cat. No.: B13679893
M. Wt: 216.04 g/mol
InChI Key: HWHQCFFWJUBAPO-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyrazine-2-carboxamide is an organic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide typically involves the bromination of 6-methylpyrazine-2-carboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Bromo-6-methylpyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyrazine-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylpyrazine-2-carboxamide is unique due to the presence of both a bromine atom and a methyl group on the pyrazine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-6-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-3-5(7)9-2-4(10-3)6(8)11/h2H,1H3,(H2,8,11)

InChI Key

HWHQCFFWJUBAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)C(=O)N

Origin of Product

United States

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